molecular formula C8H7NO3 B1210920 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 23520-34-5

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1210920
CAS No.: 23520-34-5
M. Wt: 165.15 g/mol
InChI Key: VMQBFYRBJKDACN-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine familyThis compound has been studied for its inhibitory effects on human DNA topoisomerase I, making it a promising candidate for anticancer drug development .

Biochemical Analysis

Biochemical Properties

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a crucial role in biochemical reactions, particularly as an inhibitor of human DNA topoisomerase I . This compound interacts with various enzymes and proteins, including topoisomerase I, where it acts as a catalytic inhibitor. The interaction between this compound and topoisomerase I prevents the enzyme from binding to its substrate, thereby inhibiting its catalytic activity . This inhibition is significant in the context of anticancer research, as topoisomerase I is a target for cancer therapy.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting topoisomerase I, which is essential for DNA replication and transcription . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase I by this compound can result in the accumulation of DNA breaks, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly topoisomerase I. By binding to the enzyme, it prevents the formation of the enzyme-substrate complex, thereby inhibiting the catalytic activity of topoisomerase I . This inhibition is achieved through the interaction of the hydroxyl group of this compound with the active site of the enzyme, which blocks the enzyme’s ability to cleave and re-ligate DNA strands .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of topoisomerase I, resulting in persistent DNA damage and cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits topoisomerase I without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including severe DNA damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to DNA replication and repair . The compound interacts with enzymes such as topoisomerase I, which plays a critical role in maintaining DNA topology during replication and transcription . By inhibiting topoisomerase I, this compound affects the metabolic flux and levels of metabolites involved in DNA synthesis and repair .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function . For example, the distribution of this compound within the nucleus is crucial for its inhibitory effect on topoisomerase I .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on topoisomerase I . The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles . The localization of this compound within the nucleus is essential for its role in inhibiting DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxylic acid under acidic conditions, leading to the formation of the benzoxazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific inhibitory activity against human DNA topoisomerase I, which is not commonly observed in other benzoxazine derivatives. This specificity makes it a valuable compound for anticancer research and drug development .

Properties

IUPAC Name

2-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBFYRBJKDACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314114
Record name HBOA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23520-34-5
Record name NSC280714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HBOA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

207 °C
Record name (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: HBOA has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol.

A: Yes, various spectroscopic techniques, including UV-vis, FT-IR, and mass spectrometry, have been used to characterize HBOA and its derivatives. For example, electrospray time-of-flight mass spectrometry (ESI-TOFMS) has been used for structural elucidation of fragment ions formed from HBOA and other benzoxazinone derivatives [].

A: Studies have shown that HBOA can protect the liver against damage induced by carbon tetrachloride (CCl4) in mice. [, ] This protective effect is believed to be related to its antioxidant and free radical scavenging properties, as evidenced by increased levels of superoxide dismutase (SOD) and glutathione (GSH), and decreased levels of malondialdehyde (MDA) in liver tissue. [, ]

A: Yes, HBOA has demonstrated significant anti-inflammatory activity in various studies. [, , ] It can attenuate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which play crucial roles in inflammatory responses. []

A: Studies have shown that dietary HBOA, primarily in its glucosylated form (HBOA-glc), is absorbed and metabolized in humans. [] HBOA-glc and its oxidized analog, DIBOA-glc, are the major circulating forms of HBOA. []

A: Following ingestion, HBOA and its metabolites, including sulfate and glucuronide conjugates, are excreted in urine. []

A: Several analytical techniques have been developed for HBOA quantification, including gas-liquid chromatography (GLC) [], high-performance liquid chromatography (HPLC) coupled with various detectors, and LC-MS/MS. [, , , , , ]

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